N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine is an organic compound with a complex structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-18-8-7-14(11-19(18)22-2)9-10-20-17-12-15-5-3-4-6-16(15)13-17/h3-8,11,17,20H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWXXQSCRNWJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine typically involves multiple steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2,3-dihydro-1H-indene.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing various substituents such as halogens or nitro groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-inden-2-amine can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the indene structure, leading to different chemical and biological properties.
2,3-Dihydro-1H-indene: While this compound contains the indene structure, it does not have the dimethoxyphenyl group, resulting in distinct reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
